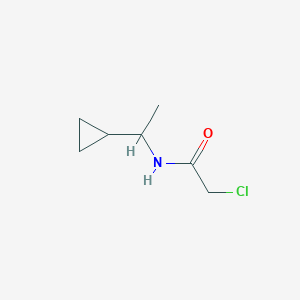

2-chloro-N-(1-cyclopropylethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(1-cyclopropylethyl)acetamide is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 2-chloro-N-(1-cyclopropylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 1-cyclopropylethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Analyse Des Réactions Chimiques

2-chloro-N-(1-cyclopropylethyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a versatile intermediate for synthesizing various organic compounds. Its unique functional groups allow it to participate in diverse chemical reactions.

Biology

- Biochemical Studies : It is utilized to investigate enzyme interactions and protein modifications. The compound's ability to form covalent bonds with nucleophilic sites on proteins enables researchers to explore its effects on enzyme activity and metabolic pathways.

Medicine

- Pharmaceutical Development : As a precursor in developing pharmaceutical agents, 2-chloro-N-(1-cyclopropylethyl)acetamide is studied for its potential therapeutic effects against various diseases. Its structural similarities to other bioactive compounds suggest possible pharmacological properties that warrant further investigation.

Industry

- Production of Specialty Chemicals : The compound is employed in producing specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(1-cyano-1-cyclopropylethyl)acetamide | Contains cyano group | Potential for enhanced reactivity |

| N-(cyclopropyl)acetamide | Lacks chlorine | Simpler structure with analgesic properties |

| 2-Chloro-N-(cyclohexyl)acetamide | Chlorinated but lacks cyano | More stable due to cyclohexane structure |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant Staphylococcus aureus. Results showed that the compound retained significant activity against resistant strains, reducing bacterial load by over 90% at concentrations above the minimum inhibitory concentration (MIC).

Case Study 2: Antifungal Properties

Another investigation focused on its antifungal effects against Candida albicans. The compound not only inhibited fungal growth but also induced morphological changes in cells, suggesting mechanisms involving disruption of cellular integrity.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

2-chloro-N-(1-cyclopropylethyl)acetamide can be compared with other similar compounds, such as:

2-chloroacetamide: Lacks the cyclopropylethyl group, making it less sterically hindered and potentially less reactive.

N-(1-cyclopropylethyl)acetamide: Does not contain the chlorine atom, which reduces its ability to participate in substitution reactions.

2-chloro-N-ethylacetamide: Contains an ethyl group instead of a cyclopropylethyl group, leading to differences in steric and electronic properties.

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical behavior and applications.

Activité Biologique

2-Chloro-N-(1-cyclopropylethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a chloro group and a cyclopropyl moiety, which contribute to its unique reactivity and biological interactions. The presence of the chloro substituent enhances its susceptibility to nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. Additionally, the acetamide moiety may participate in hydrogen bonding, influencing the compound's binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of chloroacetamides possess excellent antibacterial and antifungal properties. For instance, various synthesized compounds demonstrated substantial inhibition against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in various biological pathways. The mechanism often involves the formation of covalent bonds with the active sites of these enzymes.

- Pain Management : Preliminary studies suggest that this compound may interact with G-protein coupled receptors (GPCRs) involved in pain modulation, indicating its potential use in analgesic therapies.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 32 µg/mL |

| 2-Chloro-N-(cyclopropyl)-acetamide | Antifungal | 16 µg/mL |

| 2-Chloro-N-(cyclobutyl)-acetamide | Antibacterial | 64 µg/mL |

Table 2: Enzyme Inhibition Potency

| Enzyme Target | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.5 |

| Cyclooxygenase-2 (COX-2) | 0.8 |

| Protein Kinase B (Akt) | 1.0 |

Case Studies

- Analgesic Activity Evaluation : A study evaluated the analgesic effects of this compound using the hot plate model in mice. Results indicated a significant reduction in pain response compared to control groups, suggesting potential as an analgesic agent .

- Antiplasmodial Activity : In another study, derivatives similar to this compound were tested against Plasmodium falciparum, showing over 90% inhibition at low concentrations (3 µM). This highlights its potential application in antimalarial drug development .

Propriétés

IUPAC Name |

2-chloro-N-(1-cyclopropylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-5(6-2-3-6)9-7(10)4-8/h5-6H,2-4H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCFXQXPDIHQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.